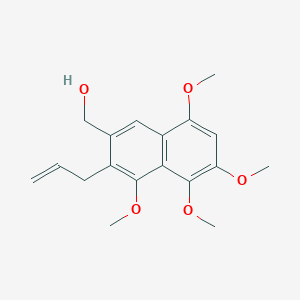
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-propenyl)- is a complex organic compound with a unique structure characterized by multiple methoxy groups and a propenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-propenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of naphthalenemethanol derivatives with appropriate propenyl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced alcohols or alkanes.
Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)-
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-
Comparison: Compared to similar compounds, 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(2-propenyl)- is unique due to its specific substitution pattern and the presence of multiple methoxy groups
Properties
CAS No. |
834867-10-6 |
|---|---|
Molecular Formula |
C18H22O5 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4,5,6,8-tetramethoxy-3-prop-2-enylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C18H22O5/c1-6-7-12-11(10-19)8-13-14(20-2)9-15(21-3)18(23-5)16(13)17(12)22-4/h6,8-9,19H,1,7,10H2,2-5H3 |
InChI Key |
DVFPUZNHVYQDID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(C(=C2OC)CC=C)CO)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















